CFTR(inh)-172

Descripción general

Descripción

CFTRinh-172 es un inhibidor de molécula pequeña del canal de cloruro regulador de la conductancia transmembrana de la fibrosis quística (CFTR). Este compuesto se usa ampliamente en la investigación científica para estudiar la función y regulación de CFTR, que juega un papel crucial en el mantenimiento del equilibrio de electrolitos y fluidos en los tejidos epiteliales. CFTRinh-172 se ha desarrollado como un posible agente terapéutico para afecciones como la diarrea secretora y la enfermedad renal poliquística autosómica dominante.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CFTRinh-172 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de un anillo de tiazolidinona y la introducción de un grupo trifluorometilo. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, como el dimetilsulfóxido (DMSO), y catalizadores para facilitar la formación del producto deseado.

Métodos de producción industrial

La producción industrial de CFTRinh-172 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto suele purificarse utilizando técnicas como la recristalización o la cromatografía para garantizar un producto de alta calidad adecuado para la investigación y el uso terapéutico potencial.

Análisis De Reacciones Químicas

Tipos de reacciones

CFTRinh-172 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en CFTRinh-172.

Sustitución: El compuesto puede sufrir reacciones de sustitución en las que se reemplazan grupos funcionales específicos por otros.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de tiazolidinona oxidados, mientras que la reducción puede producir formas reducidas del compuesto con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Experimental Applications

CFTRinh-172 has been employed in various experimental settings to elucidate the role of CFTR in different physiological and pathological processes. Key applications include:

- Chloride Conductance Studies : It has been utilized to assess CFTR-mediated chloride currents in epithelial cells. Studies have shown that CFTRinh-172 can inhibit these currents in a concentration-dependent manner, providing insights into the functional properties of CFTR channels .

- Cell Viability Assays : Research indicates that CFTRinh-172 does not significantly affect cell viability at concentrations up to 20 µM, making it a suitable candidate for long-term studies involving CFTR inhibition .

- Animal Models : In vivo studies have demonstrated that CFTRinh-172 can inhibit cholera toxin-induced intestinal fluid secretion and cyst growth in models of cystic fibrosis and polycystic kidney disease. These findings underscore its potential therapeutic implications .

Case Studies

Several notable case studies highlight the applications of CFTRinh-172 in research:

- Cystic Fibrosis Research :

- Neutrophil Function :

-

Structural Insights :

- Recent structural studies using cryogenic electron microscopy provided detailed insights into how CFTRinh-172 binds within the channel pore, blocking ion conduction. This structural understanding is crucial for designing more effective inhibitors and therapeutic strategies targeting CFTR-related diseases .

Data Table: Summary of Experimental Findings

Mecanismo De Acción

CFTRinh-172 ejerce sus efectos uniéndose al canal de cloruro CFTR e inhibiendo su función. El compuesto actúa como un bloqueador de poros y un modulador de compuerta, estabilizando una conformación en la que el filtro de selectividad de cloruro está colapsado y el poro está bloqueado desde el lado extracelular de la membrana . Esta doble funcionalidad diferencia a CFTRinh-172 de los inhibidores típicos de canales iónicos.

Comparación Con Compuestos Similares

CFTRinh-172 se compara con otros inhibidores de CFTR, como GlyH-101 y derivados de tiazolidinona. Si bien todos estos compuestos inhiben la función de CFTR, CFTRinh-172 es único en su doble función como bloqueador de poros y modulador de compuerta . Este mecanismo de acción distinto proporciona una base molecular para su especificidad y eficacia en la inhibición de CFTR.

Lista de compuestos similares

- GlyH-101

- Derivados de tiazolidinona

Las propiedades únicas y la amplia gama de aplicaciones de CFTRinh-172 lo convierten en una herramienta valiosa en la investigación científica y el desarrollo terapéutico potencial.

Actividad Biológica

CFTR(inh)-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in various physiological processes, including fluid secretion and ion transport. This compound has garnered significant attention for its potential therapeutic applications in conditions characterized by CFTR dysfunction, such as cystic fibrosis (CF) and polycystic kidney disease (PKD). This article explores the biological activity of this compound, focusing on its mechanism of action, structural insights, and implications for disease models.

This compound operates primarily as an allosteric inhibitor of CFTR gating. It binds within the pore of the CFTR channel, specifically interacting with amino acid residues from transmembrane segments (TMs) 1, 6, 8, 9, and 12. This binding induces conformational changes that stabilize a closed state of the channel, thereby obstructing ion flow. Notably, studies have shown that the binding of this compound leads to an increase in the mean closed time and a decrease in the mean open time of the channel, indicating a complex kinetic mechanism rather than simple pore occlusion .

Key Findings from Research Studies

- Binding Affinity : The inhibitor exhibits an apparent affinity (IC50) of approximately 0.08 µM under specific conditions, with mutations at binding sites significantly altering this value .

- Kinetic Properties : The application of this compound results in a hyperbolic relationship between the closing rate and inhibitor concentration, suggesting that binding affects both open and closed states of the channel .

- Inflammatory Response : Inhibition of CFTR activity using this compound has been shown to mimic inflammatory responses characteristic of cystic fibrosis, including increased secretion of pro-inflammatory cytokines such as IL-8 .

Structural Insights

Recent cryo-electron microscopy studies have elucidated the structural basis for CFTR inhibition by this compound. The binding site is located near transmembrane helix 8, which is crucial for linking ATP hydrolysis to channel gating. The inhibitor stabilizes a conformation where the chloride selectivity filter is collapsed, effectively blocking ion conduction from the extracellular side .

Table 1: Structural Interactions of this compound

| Amino Acid Residue | Interaction Type | Effect on Binding Affinity |

|---|---|---|

| Lysine 95 | Salt bridge | Decreased affinity upon mutation |

| Various TMs | Hydrophobic interactions | Stabilizes closed state |

Case Studies and Experimental Models

This compound has been utilized in various experimental models to study its effects on CFTR function and related pathologies.

- Cystic Fibrosis Model : In primary airway epithelial cells derived from CF patients, continuous inhibition with this compound for several days resulted in significant increases in IL-8 secretion and alterations in signaling pathways associated with inflammation. This suggests that loss of CFTR function alone can trigger inflammatory cascades typical of cystic fibrosis .

- Polycystic Kidney Disease : In animal models, this compound has been shown to suppress cyst growth induced by hyperactive CFTR channels. This highlights its potential utility in treating conditions where excessive CFTR activity contributes to disease pathology .

- Electrophysiological Studies : Patch-clamp experiments demonstrated that this compound effectively reduces Cl⁻ currents through CFTR channels in a concentration-dependent manner. The degree of inhibition was found to be higher for mutant forms of CFTR with prolonged open times .

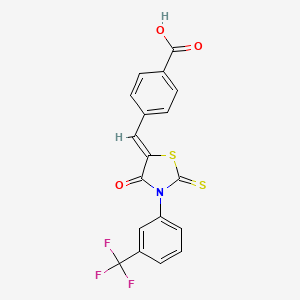

Propiedades

IUPAC Name |

4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3NO3S2/c19-18(20,21)12-2-1-3-13(9-12)22-15(23)14(27-17(22)26)8-10-4-6-11(7-5-10)16(24)25/h1-9H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMHYXZZCWVCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317499 | |

| Record name | CFTR(inh)-172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307510-92-5 | |

| Record name | CFTR(inh)-172 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307510-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CFTR(inh)-172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl-4-thiazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.